Cas no 1427502-77-9 (Methyl 3-Acetyl-4-azaindole-7-carboxylate)

Methyl 3-Acetyl-4-azaindole-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- 3-Acetyl-4-azaindole-7-carboxylic acid methyl ester
- Methyl 3-Acetyl-4-azaindole-7-carboxylate
-
- インチ: 1S/C11H10N2O3/c1-6(14)8-5-13-9-7(11(15)16-2)3-4-12-10(8)9/h3-5,13H,1-2H3
- InChIKey: KTWIPBWBFUGFTB-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=NC2C(C(C)=O)=CNC=21)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 72
Methyl 3-Acetyl-4-azaindole-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A795643-1mg |
Methyl 3-Acetyl-4-azaindole-7-carboxylate |
1427502-77-9 | 1mg |
$ 50.00 | 2022-06-07 | ||
TRC | A795643-10mg |
Methyl 3-Acetyl-4-azaindole-7-carboxylate |
1427502-77-9 | 10mg |
$ 160.00 | 2022-06-07 | ||
TRC | A795643-2mg |
Methyl 3-Acetyl-4-azaindole-7-carboxylate |
1427502-77-9 | 2mg |
$ 65.00 | 2022-06-07 |
Methyl 3-Acetyl-4-azaindole-7-carboxylate 関連文献
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
Methyl 3-Acetyl-4-azaindole-7-carboxylateに関する追加情報
Methyl 3-Acetyl-4-azaindole-7-carboxylate (CAS No. 1427502-77-9): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, Methyl 3-Acetyl-4-azaindole-7-carboxylate (CAS No. 1427502-77-9) has emerged as a pivotal compound for researchers and pharmaceutical developers. This heterocyclic molecule, characterized by its 4-azaindole core and functionalized with acetyl and carboxylate groups, offers unparalleled versatility in drug discovery and material science. Its unique structure makes it a sought-after intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The growing interest in Methyl 3-Acetyl-4-azaindole-7-carboxylate aligns with the surge in demand for small-molecule therapeutics and precision medicine. Researchers are increasingly exploring its potential in targeting cancer pathways and neurodegenerative diseases, topics that dominate scientific forums and AI-driven search queries. The compound’s azaindole scaffold is particularly notable for its ability to mimic purine bases, enabling interactions with biological targets like ATP-binding sites—a hot topic in drug design optimization.
From a synthetic perspective, CAS 1427502-77-9 is valued for its compatibility with cross-coupling reactions and click chemistry, techniques frequently searched by chemists optimizing high-throughput screening workflows. Its methyl ester group further enhances reactivity, facilitating derivatization into analogs for structure-activity relationship (SAR) studies. Recent publications highlight its role in creating fluorescent probes, addressing the rising demand for bioimaging tools in cellular research.
Beyond pharmaceuticals, Methyl 3-Acetyl-4-azaindole-7-carboxylate finds applications in agrochemicals and electronic materials. Its electron-rich heteroaromatic system contributes to the development of organic semiconductors, a trending area in renewable energy and flexible electronics. This dual utility underscores its relevance to both life sciences and green chemistry initiatives, topics frequently queried in academic and industrial search engines.
Quality and sourcing are critical for researchers working with CAS 1427502-77-9. Reputable suppliers emphasize HPLC purity and batch-to-batch consistency, key concerns for labs validating in vitro assays. Analytical data (e.g., NMR, LC-MS) is often prioritized in procurement discussions, reflecting the compound’s role in lead compound optimization—a recurring theme in AI-assisted literature reviews.
In conclusion, Methyl 3-Acetyl-4-azaindole-7-carboxylate exemplifies the convergence of medicinal chemistry and materials science. Its adaptability to catalyzed transformations and alignment with drug-likeness criteria (e.g., Lipinski’s Rule of Five) ensure its enduring relevance. As the scientific community pivots toward fragment-based drug discovery and AI-aided molecular design, this compound remains a cornerstone for innovation.
1427502-77-9 (Methyl 3-Acetyl-4-azaindole-7-carboxylate) 関連製品
- 92961-15-4(3-Phenylimidazo1,2-Apyridine)
- 1644-76-4(6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)
- 496056-53-2(4-(m-tolylmethyl)piperidine)
- 1804881-02-4(Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate)
- 1432680-44-8(3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride)
- 49568-10-7(2,3-Dihydroacridin-4(1H)-one)
- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)
- 1448664-46-7(Enfortumab)
- 2137056-90-5(tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate)
- 2231676-43-8(2-benzyloxy-4,4-difluoro-cyclohexanecarboxylic acid)



